2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
3-Thiazolidineacetamide, 5-[(3-chlorophenyl)methylene]-N-[2-(4-hydroxyphenyl)ethyl]-2,4-dioxo- is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 3-Thiazolidineacetamide, 5-[(3-chlorophenyl)methylene]-N-[2-(4-hydroxyphenyl)ethyl]-2,4-dioxo- typically involves multicomponent reactions, click reactions, and nano-catalysis . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often employ green chemistry principles to ensure cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Thiazolidineacetamide, 5-[(3-chlorophenyl)methylene]-N-[2-(4-hydroxyphenyl)ethyl]-2,4-dioxo- has numerous scientific research applications. It is used in chemistry for the synthesis of valuable organic compounds . In biology and medicine, it exhibits anticancer, antimicrobial, and anti-inflammatory activities . Additionally, it is employed in the industry for the development of new drug candidates and therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways . The thiazolidine ring’s sulfur and nitrogen atoms play a crucial role in its biological activity . These atoms can activate or inhibit biochemical pathways and enzymes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-Thiazolidineacetamide, 5-[(3-chlorophenyl)methylene]-N-[2-(4-hydroxyphenyl)ethyl]-2,4-dioxo- include other thiazolidine derivatives . These compounds share the thiazolidine ring structure but differ in their substituents, leading to variations in their biological activities . The unique combination of substituents in this compound enhances its pharmacological properties compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C20H17ClN2O4S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-3-1-2-14(10-15)11-17-19(26)23(20(27)28-17)12-18(25)22-9-8-13-4-6-16(24)7-5-13/h1-7,10-11,24H,8-9,12H2,(H,22,25)/b17-11- |
InChI Key |
JAPDVJOVAKRMCB-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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